butein

Description

Contextualization of Chalcones in Biomedical Research

Chalcones are characterized by their distinctive chemical structure, featuring an α,β-unsaturated carbonyl system connecting two aromatic rings nih.govchemrevlett.com. This structural motif is considered crucial for their pharmacological activities researchgate.net. Found widely in plants, chalcones serve as precursors to flavonoids chemrevlett.com. Their presence in various fruits, vegetables, and spices has led to their historical use in traditional medicine for treating a variety of ailments nih.govchemrevlett.comresearchgate.net.

In modern biomedical research, chalcones are recognized for their broad spectrum of biological effects. These include, but are not limited to, antioxidant, anti-inflammatory, anticancer, antidiabetic, antiviral, and antimicrobial properties nih.govresearchgate.netmdpi.comanjs.edu.iq. The versatility of chalcones as a chemical scaffold has made them attractive targets for drug discovery and the synthesis of novel derivatives with enhanced pharmacological profiles researchgate.netanjs.edu.iq. Their ability to interact with various biological targets and pathways underscores their significance in the search for new therapeutic agents mdpi.com.

Significance of Plant-Derived Bioactive Compounds in Translational Science

Plant-derived bioactive compounds, often referred to as phytochemicals, play a vital role in translational science – the process of converting scientific discoveries into practical applications that benefit human health hilarispublisher.comnih.gov. Plants have historically been a primary source of medicinal agents, and modern research continues to uncover the therapeutic potential of compounds isolated from botanical sources hilarispublisher.comresearchgate.netmdpi.com.

These natural compounds exhibit a wide array of health-promoting properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects hilarispublisher.commdpi.com. They can influence cellular signaling pathways, modulate immune responses, and help manage conditions such as oxidative stress and inflammation hilarispublisher.com. The interest in plant-derived compounds is driven by their potential to offer alternative or complementary approaches to conventional pharmaceuticals, particularly in preventive healthcare and the management of chronic diseases hilarispublisher.com. Challenges in translating these compounds into clinical practice include issues related to bioavailability and standardization, which are active areas of research hilarispublisher.com.

Overview of Butein (B1668091) as a Promising Research Compound

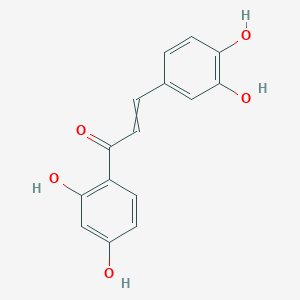

This compound (2′,3,4,4′-tetrahydroxychalcone) is a specific chalcone (B49325) that has emerged as a compound of significant interest in biomedical research researchgate.neteajm.orgmdpi.comresearchgate.net. It is a polyphenol found in several plant species, including Toxicodendron vernicifluum (formerly Rhus verniciflua), Dalbergia odorifera, Butea monosperma, and Coreopsis species researchgate.neteajm.orgresearchgate.netchemfaces.comwikipedia.orgchemicalbook.comnutraingredients.com. Historically, plants containing this compound have been utilized in traditional Asian medicine for various conditions, including gastritis and atherosclerosis eajm.orgresearchgate.netijbs.com.

Modern research has validated many of the traditional uses and revealed a wide range of biological activities for this compound. These include potent antioxidant, anti-inflammatory, and anticancer properties researchgate.netresearchgate.neteajm.orgmdpi.comresearchgate.netchemfaces.comijbs.comresearchgate.netmerckmillipore.com. This compound has been shown to influence various cellular processes and signaling pathways, making it a subject of intense investigation for its potential therapeutic applications researchgate.netresearchgate.netmdpi.comresearchgate.netmdpi.comnih.gov. Its multifaceted biological profile positions this compound as a promising compound for further research aimed at understanding its mechanisms of action and potential applications in addressing various health challenges researchgate.netresearchgate.netnutraingredients.com.

Detailed research findings on this compound's activities are extensive and cover various areas. For instance, studies have investigated its effects on cancer cells, demonstrating its ability to suppress proliferation and induce apoptosis in various human cancer cell lines, including ovarian, cervical, hepatocellular, and acute lymphoblastic leukemia cells researchgate.netmdpi.comchemfaces.comijbs.commdpi.comnih.govebi.ac.uk. This compound has also shown promise in modulating inflammatory responses by affecting key signaling pathways eajm.orgmdpi.comresearchgate.netmdpi.com. Furthermore, its antioxidant properties have been demonstrated in various experimental settings researchgate.neteajm.orgchemfaces.comresearchgate.net.

The following table summarizes some reported biological activities of this compound based on research findings:

| Biological Activity | Examples of Research Findings | Relevant Citations |

| Anticancer | Suppresses proliferation and induces apoptosis in ovarian, cervical, hepatocellular, and leukemia cancer cells. Inhibits STAT3 and affects cell cycle. | researchgate.netmdpi.comchemfaces.comijbs.commdpi.comnih.govebi.ac.uk |

| Anti-inflammatory | Inhibits expression of inflammatory mediators like TNF-α and IL-1β. Affects NF-κB signaling. | eajm.orgmdpi.comresearchgate.netmdpi.com |

| Antioxidant | Inhibits lipid peroxidation and reduces oxidative stress. Neutralizes free radicals. | researchgate.neteajm.orgchemfaces.comresearchgate.net |

| Hypotensive | Suggested to inhibit angiotensin converting enzyme. | chemfaces.com |

| Neuroprotective | Inhibits glutamate-induced neurotoxicity and reduces oxidative stress in neural tissues. | researchgate.netresearchgate.netresearchgate.net |

| Antidiabetic | Shows potential effects related to insulin (B600854) sensitivity and glucose levels. | researchgate.netresearchgate.net |

| Tyrosine Kinase Inhibitor | Inhibits tyrosine kinase activity of the EGF receptor and p60c-src. | researchgate.netnutraingredients.commerckmillipore.comscbt.com |

This table provides a snapshot of the diverse research areas exploring this compound's potential, highlighting its significance as a compound with multiple biological targets and effects.

Structure

3D Structure

Properties

Molecular Formula |

C15H12O5 |

|---|---|

Molecular Weight |

272.25 g/mol |

IUPAC Name |

1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C15H12O5/c16-10-3-4-11(14(19)8-10)12(17)5-1-9-2-6-13(18)15(20)7-9/h1-8,16,18-20H |

InChI Key |

AYMYWHCQALZEGT-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C=CC(=O)C2=C(C=C(C=C2)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)C2=C(C=C(C=C2)O)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Research on Butein Sources

Plant Genera and Species as Butein (B1668091) Sources in Research

This compound is a chalcone (B49325) chemical found in various plant genera and species across different botanical families. Notable sources include Toxicodendron vernicifluum (formerly Rhus verniciflua), the Chinese lacquer tree, which is well-described as a natural source of this compound researchgate.netresearchgate.net. Other genera known to contain this compound are Dahlia, Butea, Searsia (formerly Rhus), and Coreopsis researchgate.netresearchgate.net.

Specific species that have been researched for their this compound content include Butea monosperma (Fabaceae), Dalbergia odorifera (Fabaceae), and Semecarpus anacardium (Anacardiaceae) researchgate.netresearchgate.net. Dahlia variabilis tuber extracts have also been identified as this compound-rich sources researchgate.net. This compound can be found in various parts of these plants, including leaves, heartwood, stem, rhizome, roots, flowers, seeds, fruits, and tubers researchgate.net.

Research has identified this compound and its derivatives in the ray florets and leaves of Dahlia variabilis jst.go.jp. In Butea monosperma, this compound, along with other flavonoids like butrin (B1195357) and isobutrin, has been isolated from the flowers scholarsresearchlibrary.comrjpbcs.comnih.gov. The bark of Adenanthera pavonina (Mimosaceae) and the wood also contain this compound rjppd.org.

Here is a table summarizing some researched plant sources of this compound:

| Genus | Species | Family | Parts Containing this compound (Research Focus) |

| Toxicodendron | vernicifluum | Anacardiaceae | Bark |

| Butea | monosperma | Fabaceae | Flowers |

| Dalbergia | odorifera | Fabaceae | Heartwood, Root, Seeds |

| Semecarpus | anacardium | Anacardiaceae | Plant (general) |

| Dahlia | variabilis | Asteraceae | Tubers, Leaves, Ray Florets |

| Coreopsis | lanceolata, douglasii, gigantea | Asteraceae | Plant (general), Flowers |

| Searsia | (formerly Rhus) | Anacardiaceae | Plant (general) |

| Adenanthera | pavonina | Mimosaceae | Bark, Wood |

| Myrmecodia | pendans | Rubiaceae | Plant (general) |

Traditional Medicinal Contexts and Ethnopharmacological Research Foundations for this compound

Plant extracts rich in this compound have a long history of use in folk medicine, particularly in Asian countries like China, Korea, and Japan researchgate.netresearchgate.netnih.gov. Rhus verniciflua Stokes, a source of this compound, has been recognized for its medicinal value in East Asia and traditionally used for treating various ailments, including hepatic disorders, gastritis, and atherosclerosis researchgate.neteajm.orgeajm.org. Butea monosperma is another well-known medicinal plant in India and other tropical regions nih.gov. Its flowers are traditionally used for hepatic disorders, viral hepatitis, diarrhea, and as a depurative and tonic rjpbcs.com.

Ethnopharmacological research plays a crucial role in identifying bioactive compounds from natural sources used in traditional medicine nano-ntp.com. This field combines knowledge from botany, chemistry, pharmacology, and anthropology to explore the therapeutic potential of plants based on indigenous knowledge nano-ntp.com. The traditional uses of this compound-containing plants provide a foundation for modern scientific investigation into the pharmacological properties of this compound researchgate.netresearchgate.netnih.gov. For instance, the traditional use of Rhus verniciflua has led to research on this compound's effects on inflammation and cancer eajm.orgmdpi.com. Similarly, the traditional uses of Butea monosperma flowers have prompted studies on the anti-inflammatory effects of its constituents, including this compound nih.govareeo.ac.ir.

Extraction and Isolation Methodologies for this compound Research

The extraction and isolation of this compound from plant sources involve various techniques aimed at obtaining the compound in a purified form for research. Common methods include extraction using different solvents based on the polarity of this compound. For example, this compound has been isolated from Butea monosperma petals using repeated extraction with various solvent systems, including ethanol (B145695) and methanol, under cold and hot percolation techniques scholarsresearchlibrary.com. Methanol extract of Butea monosperma flowers has been subjected to preparative TLC for the isolation of this compound scholarsresearchlibrary.com.

Another approach involves using a Soxhlet extraction apparatus with solvents like ethanol troindia.in. After extraction, the residue can be further processed using different solvents such as petroleum ether, diethyl ether, ethyl acetate (B1210297), and butyl alcohol troindia.in. Column chromatography, often using silica (B1680970) gel, is a common purification step, with gradient elution using solvent systems like dichloromethane-diethyl ether troindia.in.

For Rhus verniciflua, this compound has been isolated from the ethyl acetate fraction of the bark extract using bioactivity-guided isolation techniques, including medium-pressure liquid chromatography researchgate.netbmbreports.org. Research on Dalbergia odorifera has also involved the isolation of this compound, with studies investigating its antioxidant properties nih.govacademicjournals.orgfrontiersin.orgresearchgate.net.

Eco-friendly extraction methods are also being explored, such as hot aqueous extraction for obtaining dye containing this compound from Butea monosperma flowers acs.org. Following extraction, techniques like lyophilization and silica gel chromatography can be used for purification acs.org.

While extraction from natural sources can be tedious and time-consuming with potentially low yields, chemical synthesis methods for this compound also exist, often involving Claisen-Schmidt condensation mdpi.com. However, research focused on natural this compound utilizes various extraction and isolation techniques to obtain the compound from its plant sources for further study scholarsresearchlibrary.comtroindia.inresearchgate.netbmbreports.orgacs.org.

This compound is a tetrahydroxychalcone, a type of flavonoid, known for its presence in various plant species and contributing to yellow coloration in flowers. Its biosynthesis involves specific enzymatic steps within the broader phenylpropanoid and flavonoid pathways.

Butein Biosynthesis Pathways and Genetic Regulation

Chalcone (B49325) Biosynthesis Pathways Preceding Butein (B1668091) Formation

The initial steps leading to this compound involve the synthesis of a specific chalcone precursor. This process is catalyzed by key enzymes in the flavonoid pathway.

Role of Chalcone Synthase (CHS) and Chalcone Reductase (CHR) in Isoliquiritigenin (B1662430) Biosynthesis

Chalcone synthase (CHS) is a pivotal enzyme in the flavonoid biosynthetic pathway, catalyzing the condensation of p-coumaroyl-CoA and three molecules of malonyl-CoA to form a chalcone. frontiersin.orgnih.gov In the context of this compound biosynthesis, the product of CHS is typically a tetrahydroxychalcone precursor. However, the formation of isoliquiritigenin (2',4,4'-trihydroxychalcone), a direct precursor to this compound, involves the coordinated action of both CHS and chalcone reductase (CHR). jst.go.jpbiorxiv.orgjst.go.jp While CHS forms a chalcone intermediate, CHR is involved in the reduction step that leads to the production of 6'-deoxychalcones like isoliquiritigenin. jst.go.jpnih.gov Isoliquiritigenin is considered the first route-specific product in deoxyflavonoid biosynthesis. jst.go.jp

Gene Elucidation for Chalcone Reducer (CHR) in this compound Biosynthesis

The gene encoding chalcone reductase (CHR) involved in this compound biosynthesis has been a subject of research. Studies in Dahlia variabilis (dahlia) have identified a novel CHR gene that is distinct from the CHR genes found in legumes, which are involved in isoflavone (B191592) biosynthesis. biorxiv.orgbiorxiv.orgresearchgate.net This dahlia CHR gene, referred to as DvCHR, belongs to the aldo-keto reductase (AKR) 13 family, whereas legume CHRs are typically in the AKR4A family. nih.govbiorxiv.org Comparative RNA-seq analysis between dahlia cultivars accumulating this compound and those deficient in it helped identify DvCHR based on differential expression levels. biorxiv.orgresearchgate.net While single overexpression of DvCHR in tobacco did not lead to isoliquiritigenin accumulation, co-overexpression with a chalcone 4'-O-glucosyltransferase (Am4'CGT) and a MYB transcription factor (CaMYBA) successfully induced its accumulation, indicating the collaborative nature of these genes in the pathway. biorxiv.orgresearchgate.net

Chalcone 3-Hydroxylase (CH3H) in this compound Formation

The conversion of isoliquiritigenin to this compound is a key hydroxylation step. This reaction is catalyzed by the enzyme chalcone 3-hydroxylase (CH3H). jst.go.jpbiorxiv.orgresearchgate.net CH3H is a cytochrome P450-dependent mono-oxygenase that introduces a hydroxyl group at the 3-position of the chalcone B-ring. oup.comoup.com Research in Cosmos sulphureus, a plant known to accumulate this compound derivatives, led to the isolation and characterization of a CH3H cDNA clone. oup.comoup.comnih.gov This recombinant protein demonstrated high specificity for chalcones like isoliquiritigenin, although some low activity towards other flavonoids was also observed. oup.comoup.com The expression of CH3H is often highest in tissues where chalcone pigments are formed, such as young flower buds. oup.comoup.com

Enzymatic Biotransformations of this compound Precursors

Beyond the core CHS, CHR, and CH3H steps, other enzymatic biotransformations can occur involving this compound precursors or this compound itself. For instance, glycosylation is a common modification of flavonoids, including 6'-deoxychalcones like isoliquiritigenin and this compound. researchgate.net In dahlia, glycosyltransferases, specifically those belonging to the UGT88 family, have been identified with 6'-deoxychalcone 4'-glucosyltransferase activity, leading to compounds like this compound 4'-glucoside. researchgate.netnih.govresearchgate.net These modifications can influence the stability and accumulation of the compounds. Additionally, in some species like Coreopsis grandiflora, this compound can serve as a substrate for further enzymatic conversion into aurones, catalyzed by enzymes like polyphenol oxidase. jst.go.jpresearchgate.netresearchgate.net Studies using microorganisms like Aspergillus alliaceus have also shown the potential for biotransformation of isoliquiritigenin to this compound and subsequent conversion to aurones via cytochrome P450 and catechol oxidase activities, mimicking plant biosynthetic processes. researchgate.netresearchgate.net

Genetic and Evolutionary Aspects of this compound Biosynthesis in Plant Species

The presence of this compound in various, often unrelated, plant genera such as Butea, Dahlia, Coreopsis, and Searsia suggests interesting genetic and evolutionary patterns. researchgate.net The enzymes involved in this compound biosynthesis, particularly CHS and CHR, are part of larger gene families that have evolved over time. frontiersin.orgnih.govfrontiersin.org The identification of a distinct CHR in dahlia compared to legumes highlights convergent evolution or diversification of enzyme function within the aldo-keto reductase superfamily for the synthesis of different flavonoid subclasses. biorxiv.orgnih.govbiorxiv.org The evolution of plant specialized metabolism, including flavonoid pathways, is linked to adaptation to environmental stresses and has involved gene duplication and diversification. frontiersin.orgresearchgate.net Studies on the CHS gene family across a wide range of plant species indicate that these genes are relatively conserved in structure but have undergone lineage-specific transposition events during evolution. frontiersin.orgnih.gov The presence and expression patterns of the genes encoding CHS, CHR, and CH3H in different plant species determine their capacity to produce this compound and its derivatives. biorxiv.orgoup.comoup.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 5281222 |

| Isoliquiritigenin | 638278 |

| This compound 4'-glucoside | 12303942 |

Data Tables

Note: The tables below are presented in a static format. In a digital context, these could be implemented as interactive elements allowing for sorting or filtering.

Table 1: Key Enzymes in this compound Biosynthesis and Their Reactions

| Enzyme | Abbreviation | Catalyzed Reaction | Precursor(s) | Product(s) |

| Chalcone Synthase | CHS | Condensation and cyclization | p-coumaroyl-CoA, Malonyl-CoA | Chalcone |

| Chalcone Reductase | CHR | Reduction leading to 6'-deoxychalcone formation | Chalcone intermediate | Isoliquiritigenin |

| Chalcone 3-Hydroxylase | CH3H | Hydroxylation at the 3-position of the B-ring | Isoliquiritigenin | This compound |

| Chalcone 4'-O-glucosyltransferase | C4'GT or Am4'CGT | Glycosylation at the 4'-hydroxyl group | This compound, Isoliquiritigenin | This compound 4'-glucoside, Isoliquiritigenin 4'-glucoside |

Table 2: Gene Elucidation of CHR in Dahlia

| Species | CHR Gene Name | Family | Phylogenetic Relationship to Legume CHRs | Key Finding |

| Dahlia variabilis | DvCHR | AKR 13 family | Phylogenetically different | Involved in isoliquiritigenin biosynthesis; expression correlates with this compound accumulation. nih.govbiorxiv.orgresearchgate.net |

Chemical Synthesis and Structural Derivatization Strategies for Butein Research

Synthetic Methodologies for Butein (B1668091)

The primary method for the chemical synthesis of this compound involves the Claisen-Schmidt condensation reaction. nih.goveco-vector.com This reaction typically involves the condensation of 2',4'-dihydroxyacetophenone (B118725) with 3,4-dihydroxybenzaldehyde. nih.gov

One improved method for this compound synthesis utilizes aldol (B89426) condensation catalyzed by thionyl chloride (SOCl₂) in ethyl alcohol (EtOH). nih.govnih.gov This approach allows for a straightforward, one-step synthesis without the need for protecting the hydroxyl groups on the reactants. nih.gov Studies optimizing this method have investigated parameters such as the molar ratio of reactants, catalyst dosage, and reaction time to maximize the yield. nih.govnih.gov For instance, a molar ratio of 1:1 for 2',4'-dihydroxyacetophenone and 3,4-dihydroxybenzaldehyde, with SOCl₂ (1 mol L⁻¹) in EtOH at room temperature for 1 hour, has been reported to achieve a yield of up to 88%. nih.gov

Another synthetic route involves a partially modified scheme where precursor compounds undergo protection reactions using methoxy-methyl chloride (MOMCl) before a condensation reaction. jst.go.jp This is followed by cyclization and deprotection steps to yield this compound. jst.go.jp

Data on the yield of this compound synthesis using the Claisen-Schmidt reaction with alkaline condensation of resacetophenone with protocatechuic aldehyde has been reported as 44.4%. eco-vector.com

Design and Synthesis of this compound Analogs and Derivatives for Structure-Activity Relationship Studies

The synthesis of this compound analogs and derivatives is crucial for understanding the relationship between their chemical structure and biological activity. This involves modifying the basic this compound structure to investigate how different substituents or structural changes affect its properties. While specific details on the design and synthesis of a wide range of this compound analogs for comprehensive SAR studies were not extensively detailed in the search results, the synthesis of this compound itself and its analysis as a xanthine (B1682287) oxidase inhibitor highlights how synthetic methods are employed to obtain compounds for biological evaluation. nih.govnih.govresearchgate.net

The synthesis of this compound analogs often involves similar condensation reactions as the parent compound, but with modified starting materials (different substituted acetophenones or benzaldehydes). This allows for the introduction of various functional groups and alterations to the hydroxylation pattern, which can then be tested for altered biological activities.

Biocatalytic Approaches in this compound Synthesis

Biocatalysis offers an alternative, often more environmentally friendly, approach to chemical synthesis, utilizing enzymes or microorganisms to facilitate chemical transformations. Research has explored the use of biocatalytic methods for this compound synthesis, often mimicking natural biosynthetic pathways.

Aspergillus alliaceus UI315 has been investigated for its potential to catalyze the biotransformation of chalcones, including the conversion of isoliquiritigenin (B1662430) (a tetrahydroxychalcone) to this compound. iiim.res.inresearchgate.netresearchgate.netacs.org This biotransformation involves enzymatic hydroxylation, suggested to be catalyzed by a cytochrome P450 enzyme system. iiim.res.inresearchgate.netacs.org A second enzyme in A. alliaceus, identified as a catechol oxidase, can further catalyze the oxidation of this compound to form aurone (B1235358) products. researchgate.netacs.org This demonstrates that microbial systems possess the enzymatic machinery capable of synthesizing this compound through oxidative processes. researchgate.netacs.org These biocatalytic approaches provide insights into the natural biosynthesis of this compound and offer potential routes for its sustainable production.

Advanced Molecular Mechanisms of Butein Action in Preclinical Models

Modulation of Cellular Signaling Pathways

Butein's biological activities are largely attributed to its ability to interfere with critical signaling networks that regulate inflammation, cell proliferation, survival, and antioxidant responses. Its polypharmacological nature allows it to target multiple nodes within these interconnected pathways, leading to a cascade of downstream effects.

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory processes and is constitutively active in many chronic diseases and cancers. This compound (B1668091) has been consistently shown to be a potent inhibitor of this pathway through a multi-step mechanism.

Research indicates that this compound directly targets the IκB kinase (IKK) complex, a critical upstream activator of the canonical NF-κB pathway. karger.comnih.gov Specifically, this compound has been found to directly inhibit IKKβ by binding to its cysteine 179 residue. karger.com This inhibition prevents the phosphorylation and subsequent ubiquitination-dependent degradation of the primary NF-κB inhibitor, IκBα. nih.govresearchgate.net

By stabilizing IκBα, this compound ensures that the NF-κB p65 subunit remains sequestered in the cytoplasm, thereby preventing its translocation into the nucleus. karger.comnih.gov This crucial step has been observed in various preclinical models, including tumor necrosis factor (TNF)-α-stimulated human keratinocytes (HaCaT) and HTLV-1-infected T-cells. researchgate.netnih.gov The blockade of p65 nuclear translocation effectively halts the entire downstream signaling cascade.

Consequently, this compound suppresses the transcription of a wide array of NF-κB target genes. These genes are integral to processes such as cell proliferation (e.g., Cyclin D1, c-Myc), survival and anti-apoptosis (e.g., Bcl-2, Bcl-xL, XIAP, c-IAP2, survivin), and invasion and metastasis (e.g., MMP-9, COX-2). karger.comresearchgate.netresearchgate.net For instance, this compound has been shown to suppress NF-κB binding to the promoter region of the MMP-9 gene, directly inhibiting its expression. researchgate.net This comprehensive suppression of NF-κB signaling is believed to be a primary mechanism behind this compound's observed anti-inflammatory and anti-cancer activities in preclinical studies. karger.comnih.gov

Table 1: this compound's Regulation of the NF-κB Signaling Pathway in Preclinical Models

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and angiogenesis. This compound has been identified as a novel inhibitor of both constitutive and inducible STAT3 activation. nih.gov

The primary mechanism of STAT3 inhibition by this compound involves a dual action on upstream kinases and the induction of a key phosphatase. This compound effectively suppresses the constitutive phosphorylation of upstream kinases responsible for STAT3 activation, including Janus-like kinase 1 (JAK1), JAK2, and the non-receptor tyrosine kinase c-Src. nih.govresearchgate.net By inhibiting these kinases, this compound prevents the initial phosphorylation of STAT3 at the critical tyrosine 705 residue, which is a prerequisite for its activation.

Furthermore, a significant component of this compound's mechanism is the induction of the protein tyrosine phosphatase SHP-1. nih.govresearchgate.net SHP-1 directly dephosphorylates and inactivates STAT3. Studies have shown that this compound treatment increases the expression of SHP-1, and the reversal of this compound's effects by the phosphatase inhibitor vanadate confirms the involvement of SHP-1. nih.gov Critically, silencing the SHP-1 gene with small interfering RNA (siRNA) abolishes this compound's ability to inhibit STAT3 activation, cementing the essential role of this phosphatase in this compound's mechanism of action. nih.gov

Preventing STAT3 phosphorylation effectively blocks its subsequent dimerization, translocation to the nucleus, and DNA-binding activity. karger.com This has been demonstrated in multiple myeloma, hepatocellular carcinoma, and ovarian cancer cells. karger.comresearchgate.netresearchgate.net As a result, this compound down-regulates the expression of numerous STAT3-regulated genes that promote cancer progression, including those involved in cell cycle control (Cyclin D1), anti-apoptosis (Bcl-2, Bcl-xL, Mcl-1, survivin), and angiogenesis (VEGF). researchgate.netresearchgate.net This comprehensive inhibition of the STAT3 pathway contributes significantly to this compound's anti-proliferative and pro-apoptotic effects in preclinical cancer models. nih.govresearchgate.net

Table 2: this compound's Inhibition of the STAT3 Signaling Pathway in Preclinical Models

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers. Preclinical evidence demonstrates that this compound effectively suppresses this signaling cascade at multiple levels.

Studies in various cancer cell lines, including cervical (HeLa), melanoma (B16F10), and breast cancer (MCF-7, MDA-MB-231), have shown that this compound reduces the phosphorylation of key components of this pathway. karger.comresearchgate.netresearchgate.net Specifically, this compound treatment leads to a significant decrease in the phosphorylated (active) forms of PI3K, Akt (at serine 473), and mTOR. karger.comnih.gov

The inhibition of Akt and mTOR by this compound disrupts the downstream translational machinery. This compound has been shown to decrease the phosphorylation of key mTORC1 downstream effectors, including p70 ribosomal S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). nih.govresearchgate.net The inhibition of this machinery is linked to the downregulation of proteins involved in metastasis, such as matrix metalloproteinase-9 (MMP-9) and urokinase plasminogen activator (uPA). researchgate.net

The suppressive effect of this compound on the PI3K/Akt/mTOR pathway is a key mechanism underlying its anti-cancer properties. In cervical cancer, this inhibition contributes to the suppression of tumor growth both in vitro and in vivo. karger.comnih.gov In breast cancer models, this compound derivatives that inhibit the PI3K/Akt pathway were found to repress the expression of the oncogenic protein DDX3. researchgate.net Furthermore, by inhibiting the pro-survival Akt signaling, this compound can sensitize cancer cells to conventional chemotherapeutic agents like cisplatin. mdpi.com

Table 3: this compound's Interaction with the PI3K/Akt/mTOR Signaling Pathway in Preclinical Models

The Extracellular Signal-Regulated Kinases (ERK1/2) pathway, a key component of the mitogen-activated protein kinase (MAPK) family, regulates a wide range of cellular processes, including proliferation and differentiation. This compound's effect on this pathway appears to be highly context-dependent, leading to either inhibition or activation depending on the cellular model.

In numerous cancer and inflammation models, this compound acts as an inhibitor of ERK1/2 signaling. Studies have shown that this compound reduces the phosphorylation of ERK1/2 in breast cancer cells (MCF-10A and MCF-7), human lung epithelial cells (A549), and endothelial progenitor cells. researchgate.netresearchgate.netresearchgate.net This inhibitory action is associated with its anti-inflammatory and anti-cancer effects. For example, in breast cancer cells stimulated with phorbol 12-myristate 13-acetate (PMA), this compound's inhibition of phospho-ERK1/2 leads to the downregulation of COX-2 expression. researchgate.net

A primary downstream target of the ERK1/2 pathway is the Activator Protein-1 (AP-1) transcription factor, a dimeric complex typically formed by proteins from the Jun and Fos families. This compound has been found to suppress AP-1 activity. In HTLV-1-infected T-cells, this compound causes a dose-dependent suppression of AP-1 activation by reducing the protein levels of its components, JunB and JunD. karger.comresearchgate.net This inhibition of the ERK/AP-1 axis contributes to this compound's anti-proliferative effects.

Conversely, in a non-cancerous context, this compound can activate the ERK1/2 pathway. A study using mouse primary bone marrow-derived mesenchymal stem cells (mBMSCs) demonstrated that this compound promotes their differentiation into osteoblasts by stimulating the phosphorylation of ERK1/2. nih.gov This finding highlights this compound as a potential osteo-anabolic agent and underscores the cell-type-specific nature of its interaction with the ERK1/2 pathway. nih.gov

Table 4: this compound's Modulation of the ERK1/2 Signaling Pathway in Preclinical Models

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is the primary cellular defense mechanism against oxidative stress. This compound is a potent activator of this protective pathway, a function that underlies its antioxidant and cytoprotective effects.

Under basal conditions, Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound disrupts the Nrf2-Keap1 complex, allowing Nrf2 to translocate into the nucleus. karger.comnih.gov One study in adipocytes suggests that this compound promotes the degradation of Keap1, thereby freeing Nrf2. researchgate.net

Once in the nucleus, Nrf2 binds to the ARE sequence in the promoter region of numerous target genes, initiating their transcription. This compound has been shown to dose-dependently increase ARE-driven luciferase activity in neuronal and microglial cells. karger.com This leads to the enhanced expression of a battery of phase II detoxifying and antioxidant enzymes.

The most prominently induced Nrf2 target gene by this compound is Heme oxygenase-1 (HO-1). karger.comresearchgate.net Increased expression of HO-1 has been observed in mouse hippocampal cells (HT22), BV2 microglia, H9c2 cardiomyoblasts, and rats with chronic heart failure following this compound treatment. karger.comnih.govresearchgate.net Other key antioxidant genes upregulated by the this compound-Nrf2 axis include NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutamate-cysteine ligase catalytic subunit (GCLC), the latter being the rate-limiting enzyme in the synthesis of the major intracellular antioxidant, glutathione. nih.govresearchgate.net

The activation of the Nrf2 pathway by this compound is linked to upstream kinases. Studies have shown that the PI3K/Akt and ERK signaling pathways are involved in mediating this compound's effect on Nrf2. karger.comresearchgate.net Inhibition of these kinases can abolish this compound-induced Nrf2 nuclear translocation and subsequent HO-1 expression. karger.com This activation of the Nrf2/ARE pathway is a critical mechanism for this compound's neuroprotective and cardioprotective actions against oxidative stress. karger.comnih.gov

Table 5: this compound's Activation of the Nrf2/ARE Signaling Pathway in Preclinical Models

Autophagy is a cellular catabolic process that degrades and recycles cellular components to maintain homeostasis. The AMP-activated protein kinase (AMPK)/mTOR signaling pathway is a master regulator of this process. Research has identified that this compound can induce autophagy by modulating this critical pathway.

A key study in human normal and osteoarthritis (OA) chondrocytes demonstrated that this compound activates autophagy. karger.comnih.gov The mechanism is initiated by the activation of AMPK, the cellular energy sensor. This compound treatment was shown to increase the phosphorylation of AMPKα at its activating site, Threonine-172. karger.comresearchgate.net

Activated AMPK exerts a dual effect to promote autophagy. First, it directly phosphorylates and activates the Unc-51 like autophagy activating kinase 1 (ULK1) at Serine-317. karger.com ULK1 is a key kinase that initiates the formation of the autophagosome. Second, AMPK phosphorylates and activates the Tuberous Sclerosis Complex 2 (TSC2) at Serine-1387. karger.comnih.gov Activated TSC2, in turn, inhibits the mTOR complex 1 (mTORC1), which is a major negative regulator of autophagy. This compound was shown to inhibit the phosphorylation of mTOR at Serine-2448 and its downstream target p70S6K, confirming the suppression of mTORC1 activity. karger.comnih.gov

Therefore, this compound activates autophagy through a coordinated mechanism: direct activation of the initiator kinase ULK1 and removal of the inhibitory brake from mTORC1. This this compound-induced autophagy was found to be functionally important for its anti-inflammatory effects. In OA chondrocytes, the activation of autophagy was essential for suppressing the IL-1β-induced expression of the pro-inflammatory cytokine IL-6. karger.comnih.gov

Table 6: this compound's Role in AMPK/mTOR Signaling and Autophagy Activation in Preclinical Models

SIRT1/ADAM10 Signaling Pathway in Neuroprotection

This compound has demonstrated neuroprotective properties in preclinical models by modulating the SIRT1/ADAM10 signaling pathway. In studies involving human dopaminergic SH-SY5Y cells subjected to oxidative stress, pretreatment with this compound was found to preserve the levels of Sirtuin 1 (SIRT1) and A Disintegrin and Metalloproteinase 10 (ADAM10). elsevierpure.comnih.gov Oxidative stress, a key factor in neurodegenerative diseases, was induced by hydrogen peroxide (H₂O₂), leading to reduced cell viability and increased apoptosis. However, cells pretreated with this compound showed protection against this induced cell death. elsevierpure.comnih.gov

The mechanism involves the maintenance of SIRT1, a histone deacetylase linked to longevity and cellular stress resistance. SIRT1 activation is believed to have a neuroprotective function, partly by suppressing the production of amyloid-β peptides, a hallmark of Alzheimer's disease. researchgate.net It achieves this by activating transcription factors that upregulate ADAM10, which functions as an α-secretase. researchgate.net This enzyme cleaves the amyloid precursor protein (APP) in a non-amyloidogenic pathway, preventing the formation of harmful amyloid-β peptides. researchgate.net Molecular docking analyses have further suggested that this compound can interact with the activator-binding sites of SIRT1, similar to the known activator resveratrol. elsevierpure.com By maintaining the levels of both SIRT1 and ADAM10, this compound supports a neuroprotective signaling cascade that mitigates oxidative stress-induced neuronal damage. elsevierpure.comnih.gov

Forkhead Box O3a (FOXO3a) Pathway Regulation

This compound has been shown to regulate the Forkhead Box O3a (FOXO3a) signaling pathway, a critical downstream effector of various signaling cascades that control cellular processes like apoptosis, cell cycle arrest, and stress resistance. nih.govfrontiersin.org In ovarian cancer models, this compound was found to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) by interfering with Interleukin-6 (IL-6) signaling. researchgate.netmdpi.com This inhibition of STAT3 phosphorylation leads to the accumulation of FOXO3a in the nucleus. researchgate.netmdpi.com Nuclear translocation of FOXO3a is a key step in its activation, allowing it to regulate the transcription of its target genes.

Once in the nucleus, FOXO3a can upregulate the expression of proteins such as the cyclin-dependent kinase inhibitor p27kip1, which contributes to cell cycle arrest. researchgate.netmdpi.com Studies have demonstrated that this compound treatment leads to increased nuclear levels of FOXO3a and subsequent upregulation of p27kip1. mdpi.com Furthermore, in combination with other agents like cisplatin, this compound has been observed to enhance the expression and nuclear translocation of FOXO3a, thereby sensitizing cancer cells to apoptosis. researchgate.net The regulation of the FOXO3a pathway by this compound highlights a crucial mechanism through which it exerts its anticancer effects by modulating gene expression related to cell proliferation and survival. researchgate.netmdpi.com

Aurora B Kinase Inhibition

This compound has been identified as a direct inhibitor of Aurora B kinase, a key regulator of mitosis. ijbs.comresearchgate.net In hepatocellular carcinoma (HCC) cells, this compound has been shown to directly interact with Aurora B and selectively inhibit its kinase activity, without significantly affecting Aurora A or Aurora C kinases. ijbs.com This inhibition is dose-dependent, and competition assays suggest that this compound competes with ATP for binding to Aurora B. ijbs.com

The inhibition of Aurora B kinase activity by this compound has significant downstream consequences. A primary substrate of Aurora B is Histone H3, and this compound treatment effectively blocks the phosphorylation of Histone H3. ijbs.comresearchgate.net This disruption of a critical mitotic event leads to G2/M phase cell cycle arrest and subsequent apoptosis in HCC cells. ijbs.comresearchgate.net The importance of Aurora B as a target for this compound's anticancer activity is underscored by the observation that the antitumor effects of this compound are significantly diminished in cells where Aurora B has been knocked down. ijbs.comresearchgate.net In vivo studies using HCC xenograft models have further confirmed that oral administration of this compound can restrain tumor growth, accompanied by a significant decrease in the expression of phosphor-histone H3. ijbs.com

| Parameter | Observation | Reference |

|---|---|---|

| Aurora B Kinase Activity | Dose-dependently inhibited by this compound. | ijbs.com |

| Histone H3 Phosphorylation | Completely blocked by 60μM this compound. | ijbs.com |

| Cell Cycle | Induced G2/M arrest. | ijbs.com |

| Apoptosis | Induced in HCC cells. | ijbs.com |

| Effect in Aurora B Knockdown Cells | This compound-mediated antitumor activities were substantially impaired. | ijbs.com |

Vimentin Phosphorylation Inhibition and Proteolysis

This compound modulates the intermediate filament protein vimentin, which plays a crucial role in epithelial-mesenchymal transition (EMT), cell migration, and the maintenance of cancer stem cells. nih.gov At lower concentrations, this compound has been found to suppress the phosphorylation of vimentin. nih.gov Vimentin phosphorylation is a critical step that protects it from caspase-mediated proteolysis and is essential for processes like cell migration. nih.govnih.gov By inhibiting this phosphorylation, this compound can suppress the migratory capabilities of cancer cells. nih.gov

Interestingly, at higher concentrations, this compound's mechanism of action on vimentin shifts. It activates caspase-3, a key executioner caspase in the apoptotic pathway. nih.gov This activation of caspase-3 leads to the proteolysis of vimentin. nih.gov The dual action of this compound—inhibiting vimentin phosphorylation at lower concentrations to impede migration and inducing its proteolytic cleavage at higher concentrations to promote apoptosis—highlights a novel mechanism for its anticancer activity, particularly in targeting metastatic processes. nih.gov

Cyclooxygenase (COX-1, COX-2) and Inducible Nitric Oxide Synthase (iNOS) Expression Modulation

The interplay between cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS) is a critical aspect of the inflammatory response. nih.gov Both COX-2 and iNOS are often co-induced in inflammatory cells, and their products, prostaglandins and nitric oxide (NO) respectively, can mutually modulate each other's activity. nih.govnih.gov Research has shown that NO can have divergent effects on COX isoforms, activating COX-1 while inhibiting COX-2-derived prostaglandin production. researchgate.netnih.gov

While direct studies extensively detailing this compound's specific modulatory effects on COX-1, COX-2, and iNOS expression are multifaceted, its known anti-inflammatory properties suggest an interaction with these pathways. For instance, this compound has been shown to inhibit the expression of iNOS in other contexts, thereby reducing NO production. Given the cross-talk between these pathways, where inhibitors of one can affect the other, it is plausible that this compound's anti-inflammatory effects are, in part, mediated through the modulation of COX and iNOS expression and activity. nih.gov The reduction of pro-inflammatory mediators like prostaglandins and NO is a key component of its therapeutic potential.

Epidermal Growth Factor Receptor (EGFR) Autophosphorylation Repression

This compound acts as a specific inhibitor of protein tyrosine kinases, with the Epidermal Growth Factor Receptor (EGFR) being a notable target. nih.gov EGFR is a receptor tyrosine kinase that, upon binding to its ligand, undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. uky.edunih.govelifesciences.org This autophosphorylation is a critical step in activating downstream signaling pathways that regulate cell proliferation, survival, and differentiation. elifesciences.org

This compound has been demonstrated to inhibit the EGF-stimulated autophosphorylation of the EGFR in HepG2 cells. nih.gov In vitro kinase assays have confirmed that this compound inhibits the tyrosine-specific protein kinase activity of the EGFR with an IC50 value of 65 μM. nih.gov The mode of inhibition is competitive with respect to ATP, indicating that this compound likely binds to the ATP-binding site of the kinase domain, thereby preventing the transfer of phosphate groups. nih.gov In contrast to its potent inhibition of tyrosine kinases, this compound shows non-significant inhibition of serine/threonine-specific protein kinases such as protein kinase C (PKC) and cAMP-dependent protein kinase (PKA), highlighting its specificity. nih.gov

Regulation of Gene Expression and Protein Modulation

This compound exerts significant influence on cellular function through the broad regulation of gene expression and modulation of protein activity. At the transcriptional level, this compound has been shown to suppress the expression of genes regulated by the STAT3 transcription factor. nih.gov In multiple myeloma cells, this compound treatment leads to a time-dependent suppression of the mRNA expression of anti-apoptotic genes such as Bcl-2 and Bcl-xL. nih.gov This downregulation of survival genes is a key mechanism contributing to this compound's pro-apoptotic effects.

In addition to repressing gene expression, this compound can also induce the expression of certain genes. For example, it has been found to induce the expression of the protein tyrosine phosphatase SHP-1. nih.gov SHP-1 can dephosphorylate and inactivate signaling proteins like STAT3, creating a negative feedback loop that further contributes to the suppression of STAT3 signaling. nih.gov Furthermore, in the context of osteogenesis, this compound has been shown to significantly upregulate the mRNA expression of both early (e.g., Runx2, Alp) and late (e.g., Ocn, Opn) osteoblastic markers in bone marrow-derived stem cells. nih.govresearchgate.net This indicates a role for this compound in promoting cell differentiation through the activation of specific genetic programs.

At the protein level, this compound modulates the activity of various signaling molecules. As previously discussed, it inhibits the phosphorylation and thus the activity of kinases such as Aurora B and EGFR. ijbs.comnih.gov It also affects the phosphorylation status of signaling proteins like ERK1/2 and p38 MAPK, further influencing cellular processes like proliferation and apoptosis. nih.govspandidos-publications.com This multifaceted regulation of both gene expression and protein function underscores the pleiotropic effects of this compound on cellular signaling networks.

| Target Molecule | Effect of this compound | Functional Consequence | Reference |

|---|---|---|---|

| Bcl-2, Bcl-xL (mRNA) | Downregulation | Induction of apoptosis | nih.gov |

| SHP-1 (protein) | Induction of expression | Suppression of STAT3 signaling | nih.gov |

| Osteoblast-related genes (mRNA) | Upregulation | Promotion of osteoblast differentiation | nih.govresearchgate.net |

| Aurora B Kinase (protein) | Inhibition of activity | G2/M cell cycle arrest, apoptosis | ijbs.com |

| EGFR (protein) | Inhibition of autophosphorylation | Inhibition of cell proliferation | nih.gov |

Interactions with Specific Molecular Targets

Beyond its effects on gene and protein expression, this compound has been shown to directly interact with specific molecular targets, thereby modulating their activity. One of the most well-documented direct interactions of this compound is with the pro-inflammatory cytokine, Interleukin-6 (IL-6).

Surface plasmon resonance (SPR) analysis has confirmed that this compound can directly bind to the IL-6 protein. rsc.org This physical interaction is functionally significant as it blocks the binding of IL-6 to its receptor, IL-6Rα. rsc.org By preventing the formation of the IL-6/IL-6Rα complex, this compound effectively inhibits the initiation of the IL-6 signaling cascade, including the subsequent phosphorylation and activation of STAT3. This direct antagonism of IL-6 activity represents a key aspect of this compound's anti-inflammatory and anti-cancer properties, particularly in diseases where IL-6 signaling is a major driver of pathology.

Protein Tyrosine Kinase Inhibition

This compound has been identified as a specific inhibitor of protein tyrosine kinases, enzymes that play a crucial role in cellular signaling pathways regulating growth, differentiation, and survival. Dysregulation of these kinases is often implicated in the development and progression of cancer.

This compound exhibits inhibitory activity against the epidermal growth factor receptor (EGFR), a key member of the receptor tyrosine kinase family. Studies have shown that this compound inhibits the tyrosine kinase activity of EGFR in vitro with a half-maximal inhibitory concentration (IC50) of 8 µM. drugbank.com The mechanism of this inhibition is competitive with respect to adenosine triphosphate (ATP), suggesting that this compound binds to the ATP-binding pocket of the EGFR kinase domain, thereby preventing the transfer of a phosphate group to its substrate. drugbank.comnih.gov Molecular modeling studies support this, indicating that this compound can dock into the ATP binding site of EGFR, with hydrogen bonds and hydrophobic interactions playing a significant role in the binding. drugbank.com

Beyond EGFR, this compound has also been shown to inhibit the activity of other tyrosine kinases, such as p60c-src, with an IC50 value of 65 µM. drugbank.comnih.gov Furthermore, this compound has been investigated for its potential to overcome resistance to conventional EGFR inhibitors. For instance, it has been identified as a dual inhibitor of both MET and EGFR, which could be beneficial in non-small cell lung cancer (NSCLC) that has developed resistance to gefitinib. nih.gov In preclinical models of acute lymphoblastic leukemia (ALL), this compound has been shown to inhibit cell proliferation and induce cell cycle arrest through the FOXO3a/p27kip1 pathway, with IC50 values ranging from 19.26 µM to 22.89 µM in different ALL cell lines. nih.gov In human ovarian cancer cells, this compound inhibits cell growth by blocking the IL-6/IL-6Rα interaction and regulating the IL-6/STAT3/FoxO3a pathway, with IC50 values of 64.7 µM and 175.3 µM in A2780 and SKOV3 cells, respectively. mdpi.com However, it is noteworthy that certain HER2-positive breast cancer cell lines have shown resistance to this compound. nih.gov

Inhibitory Activity of this compound on Protein Tyrosine Kinases and Cancer Cell Lines

| Target | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| EGFR | In vitro | 8 | ATP-competitive inhibition |

| p60c-src | In vitro | 65 | - |

| Acute Lymphoblastic Leukemia (ALL) | CEM-C1 | 19.26 | Induction of cell cycle arrest via FOXO3a/p27kip1 pathway |

| MOLT-4 | 20.10 | ||

| RS4-11 | 22.29 | ||

| CEM-C7 | 22.89 | ||

| Ovarian Cancer | A2780 | 64.7 | Inhibition of IL-6/STAT3/FoxO3a pathway |

| SKOV3 | 175.3 |

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. frontiersin.org Overactivity of this enzyme can lead to hyperuricemia, a condition associated with gout. This compound has been identified as a potent inhibitor of xanthine oxidase.

Kinetic studies have revealed that this compound inhibits XO in an irreversible and competitive manner. nih.govresearchgate.net The IC50 value for this compound's inhibition of XO has been determined to be 2.93 x 10⁻⁶ mol L⁻¹. nih.govresearchgate.net The proposed mechanism of inhibition involves the insertion of this compound into the active site of the enzyme, thereby occupying the catalytic center and preventing the entry of the substrate, xanthine. nih.govresearchgate.net This interaction is thought to induce conformational changes in the enzyme. nih.gov

Fluorescence titration and synchronous fluorescence spectroscopy studies have shown that this compound can bind to XO at a single binding site, leading to a more hydrophobic microenvironment for the enzyme's fluorophores. nih.govresearchgate.net Furthermore, molecular docking studies suggest that this compound forms hydrogen bonds with amino acid residues within the hydrophobic cavity of the XO active site. nih.govresearchgate.net

Inhibition of Xanthine Oxidase by this compound

| Parameter | Value | Inhibition Type |

|---|---|---|

| IC50 | 2.93 µM | Irreversible, Competitive |

Falcipain-2 Inhibition

Falcipain-2 is a cysteine protease found in the food vacuole of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov This enzyme plays a critical role in the degradation of host hemoglobin, which provides essential amino acids for the parasite's growth and development. nih.govfrontiersin.org As such, falcipain-2 is considered a promising target for the development of new antimalarial drugs. nih.gov

Chalcones, the class of compounds to which this compound belongs, have been identified as inhibitors of falcipain-2. nih.gov While specific kinetic data for the inhibition of falcipain-2 by this compound is not extensively detailed in the available literature, computational studies have explored the binding of this compound to the active site of this enzyme. The general mechanism for many falcipain-2 inhibitors involves binding to the active site of the enzyme, thereby preventing it from cleaving its substrate, hemoglobin. nih.gov This leads to a disruption of the parasite's nutrient supply and ultimately its death.

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that catalyzes the production of melanin and other pigments. nih.gov It is a key enzyme in the melanogenesis pathway, and its inhibition is of interest in the cosmetic and medical fields for the treatment of hyperpigmentation disorders. This compound has been shown to be a potent inhibitor of mushroom tyrosinase. nih.gov

The inhibition of tyrosinase by this compound is complex and depends on the substrate. For the monophenolase activity of tyrosinase, this compound acts as a reversible uncompetitive inhibitor with an inhibition constant (K'i) of 9.95 µM. nih.govresearchgate.net For the diphenolase activity, this compound exhibits a mixed-type inhibition, with both competitive (Ki) and uncompetitive (K'i) components. The Ki value for the diphenolase reaction is 3.30 µM, and the K'i value is 18.75 µM. nih.govresearchgate.net The IC50 values for the inhibition of monophenolase and diphenolase activities are 10.88 µM and 15.20 µM, respectively. nih.gov

Kinetic Parameters of Tyrosinase Inhibition by this compound

| Tyrosinase Activity | Inhibition Type | Ki (µM) | K'i (µM) | IC50 (µM) |

|---|---|---|---|---|

| Monophenolase | Reversible Uncompetitive | - | 9.95 | 10.88 |

| Diphenolase | Mixed-Type | 3.30 | 18.75 | 15.20 |

Direct Free Radical Scavenging Activity

This compound is a potent antioxidant, exhibiting a greater free radical scavenging activity than the well-known antioxidant α-tocopherol. nih.gov Its antioxidant properties are attributed to its ability to directly scavenge free radicals, thereby protecting cells from oxidative damage.

The primary mechanism by which this compound scavenges free radicals is believed to be hydrogen atom transfer (HAT). In this process, the this compound molecule donates a hydrogen atom to a free radical, neutralizing it and preventing it from causing further damage. This compound's ability to trap peroxyl radicals has been demonstrated in various studies.

The antioxidant activity of this compound has been evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. While specific and consistent IC50 values across multiple studies are variable due to different experimental conditions, the collective evidence points to this compound's significant capacity to neutralize these stable free radicals.

Metal Ion Chelation

In addition to its direct free radical scavenging activity, this compound can also exert antioxidant effects through the chelation of metal ions. Transition metals such as iron and copper can participate in Fenton and Haber-Weiss reactions, leading to the generation of highly reactive hydroxyl radicals. By chelating these metal ions, this compound can prevent them from participating in these damaging reactions.

Potential Interaction with Ion Channels in Model Lipid Membranes

The interaction of small molecules with ion channels embedded in lipid membranes can modulate their function, leading to various physiological effects. While direct experimental evidence specifically detailing the interaction of this compound with ion channels in model lipid membranes is limited, the physicochemical properties of this compound suggest that such interactions are plausible.

As a lipophilic molecule, this compound can partition into the lipid bilayer of cell membranes. This localization within the membrane could potentially influence the function of nearby ion channels through several mechanisms. These include direct binding to the channel protein, altering the physical properties of the lipid bilayer surrounding the channel (such as fluidity and thickness), or a combination of both. Such interactions could modulate ion channel gating, conductance, and pharmacology. However, further research is required to elucidate the specific interactions between this compound and various ion channels within a lipid membrane environment.

Pharmacological Activities and Mechanistic Insights of Butein in Vitro and in Vivo Preclinical Studies

Anticancer Activity Research

Butein (B1668091), a chalcone (B49325) found in various medicinal plants, has demonstrated significant anticancer properties in a range of preclinical in vitro and in vivo studies. nih.govspandidos-publications.com Research has highlighted its ability to interfere with multiple stages of cancer progression, including proliferation, survival, invasion, and metastasis. nih.gov

Inhibition of Cell Proliferation and Colony Formation

A fundamental aspect of this compound's anticancer activity is its ability to inhibit the growth and proliferation of cancer cells. Studies have consistently shown that this compound suppresses cell viability in a dose- and time-dependent manner across various cancer types. researchgate.netjcancer.orgnih.gov For instance, this compound significantly inhibits the proliferation of acute lymphoblastic leukemia (ALL) cell lines and primary ALL blasts. nih.govresearchgate.net Similar inhibitory effects on cell viability have been documented in oral squamous cell carcinoma (OSCC) cells (CAL27 and SCC9), ovarian cancer cells (A2780 and SKOV3), lung cancer cells (A549), breast cancer cells (MDA-MB-231), and colorectal cancer cells. researchgate.netjcancer.orgnih.govnih.govbohrium.comresearchgate.net

Beyond inhibiting the proliferation of individual cells, this compound also effectively suppresses the ability of cancer cells to form colonies, a key indicator of tumorigenic potential. A dramatic reduction in colony formation has been observed in ovarian, OSCC, lung, and breast cancer cells upon treatment with this compound. nih.govresearchgate.netnih.govnih.govresearchgate.net This effect has also been noted in hepatocarcinoma (SMMC-7721 and HepG2) and cervical cancer (HeLa) cell lines. nih.gov The mechanisms underlying these effects are often linked to the modulation of critical signaling pathways, such as the inhibition of STAT3 and PI3K/Akt/mTOR signaling. researchgate.netmdpi.com

Induction of Apoptosis (Extrinsic and Intrinsic Pathways)

This compound is a potent inducer of apoptosis, or programmed cell death, in a wide array of cancer cells. nih.govnih.govmdpi.com Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. thermofisher.comnih.gov this compound has been shown to activate both.

In human cervical cancer cells (C-33A and SiHa), this compound triggers apoptosis by engaging both pathways. nih.gov This involves disturbing the mitochondrial transmembrane potential, increasing the release of cytochrome c into the cytosol, and activating caspases. nih.gov Furthermore, this compound downregulates the anti-apoptotic protein Bcl-xL and several inhibitor of apoptosis (IAP) proteins, including X-linked IAP, survivin, and cellular IAP-1. nih.gov

The intrinsic pathway is a primary mechanism for this compound-induced apoptosis in several cancers. In human uveal melanoma cells, this compound's pro-apoptotic effects are mediated via the intrinsic mitochondrial pathway, characterized by increased mitochondrial permeability and the activation of caspase-9 and -3, but not caspase-8 (a key initiator of the extrinsic pathway). mssm.edu Similarly, in papillary thyroid cancer, this compound induces the intrinsic apoptosis pathway. nih.gov In prostate cancer cells, this compound treatment shifts the ratio of Bax (pro-apoptotic) to Bcl-2 (anti-apoptotic) to favor apoptosis and results in the cleavage of Poly (ADP-ribose) polymerase (PARP). mdpi.comnih.gov

In OSCC, this compound's apoptotic activity is linked to its ability to promote the ubiquitination and subsequent degradation of Myeloid cell leukemia-1 (MCL-1), an anti-apoptotic protein of the BCL-2 family. nih.govjcancer.org In breast cancer, the generation of reactive oxygen species (ROS) appears to be a key mechanism in this compound-induced apoptosis. nih.gov

Cell Cycle Arrest

The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. This compound has been found to interfere with this process by inducing cell cycle arrest at different phases. In acute lymphoblastic leukemia cells, this compound causes cell cycle arrest at the G1/S transition. nih.gov This is achieved by decreasing the expression of cyclin E and cyclin-dependent kinase 2 (CDK2), which is mediated through the activation of the FOXO3a/p27kip1 signaling pathway. nih.gov In human hepatoma cells (HepG2 and Hep3B) and some breast cancer models, this compound induces arrest at the G2/M phase of the cell cycle. researchgate.netstemcell.comresearchgate.net Studies in ovarian cancer have also shown that this compound treatment leads to increased cell cycle arrest. mdpi.com

Anti-metastatic and Anti-invasive Effects (Migration and Invasion Inhibition)

Metastasis is a major cause of cancer-related mortality, and its prevention is a critical therapeutic goal. acs.orgnih.gov this compound has demonstrated significant anti-metastatic and anti-invasive capabilities in preclinical models. acs.orgnih.gov It effectively inhibits the migration and invasion of cancer cells from various origins, including the bladder, ovary, lung, breast, and colon. nih.govnih.govijpsonline.commdpi.com

The mechanisms behind these effects are multifaceted. This compound has been shown to suppress the expression and activity of key enzymes involved in the degradation of the extracellular matrix, such as matrix metalloproteinase-9 (MMP-9) and urokinase plasminogen activator (uPA). researchgate.netacs.orgnih.gov In bladder cancer, this compound's inhibitory action on migration and invasion is linked to the suppression of the ERK1/2 and NF-kappaB signaling pathways and a potential reversal of the epithelial-mesenchymal transition (EMT), a process critical for metastasis. nih.gov A similar reversal of EMT is suggested in colon cancer cells, where this compound enhances the expression of E-cadherin while suppressing N-cadherin and the transcription factor Snail. ijpsonline.com In hepatoma cells, the inhibition of invasion is mediated through the blockade of the Akt/mTOR/p70S6K pathway. researchgate.net Furthermore, this compound may also hinder metastasis by down-regulating cellular ATP synthesis. acs.orgnih.gov

Anti-angiogenic Properties

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. This compound has been identified as having anti-angiogenic properties. researchgate.netnih.gov It has been shown to inhibit the migration and tube formation of human endothelial progenitor cells, which are crucial steps in the angiogenic process. mdpi.com A key mechanism for this activity is the inhibition of NF-κB, which subsequently suppresses the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF) and MMP-9, as demonstrated in prostate carcinoma models. mdpi.comnih.gov

Specific Cancer Models Investigated in Preclinical Studies

The anticancer effects of this compound have been investigated across a broad spectrum of cancer types in both in vitro and in vivo preclinical models. In vitro studies have utilized a diverse range of human cancer cell lines, while in vivo validation has been conducted using models such as the chick embryo chorioallantoic membrane (CAM) assay and various xenograft mouse models. nih.govnih.govnih.govnih.gov

Anti-inflammatory Activity Research

This compound, a chalcone found in various plants, has demonstrated significant anti-inflammatory properties in a range of preclinical studies. nih.gov Its mechanisms of action are multifaceted, involving the suppression of key inflammatory molecules, signaling pathways, and cytokine production.

This compound has been shown to effectively inhibit the expression and activity of several pro-inflammatory mediators that are crucial in the inflammatory response. In vitro studies using RAW264.7 macrophage cells revealed that this compound dose-dependently reduces the expression of inducible nitric oxide synthase (iNOS), which in turn suppresses the production of nitric oxide (NO), a key inflammatory molecule. researchgate.net This effect is consistent with findings that this compound can suppress the activity of enzymes like cyclooxygenase-2 (COX-2) and iNOS, both of which play major roles in the inflammatory process. caringsunshine.com Furthermore, in human keratinocyte cell lines, this compound was found to inhibit the expression of various pro-inflammatory mediators induced by tumor necrosis factor-alpha (TNF-α). researchgate.net

Table 1: this compound's Effect on Pro-inflammatory Mediators

| Mediator | Model System | Observed Effect | Reference |

|---|---|---|---|

| Inducible Nitric Oxide Synthase (iNOS) | RAW264.7 Macrophages | Attenuated expression | researchgate.net |

| Nitric Oxide (NO) | RAW264.7 Macrophages | Suppressed production | researchgate.net |

| Cyclooxygenase-2 (COX-2) | Animal and in vitro models | Suppressed activity | caringsunshine.com |

| General Pro-inflammatory Mediators | HaCaT Keratinocytes | Inhibited TNF-α-induced expression | researchgate.net |

A primary mechanism for this compound's anti-inflammatory action is its ability to interfere with key intracellular signaling cascades that regulate inflammation. Numerous studies have highlighted its inhibitory effect on the nuclear factor-kappa B (NF-κB) pathway, a master regulator of inflammation. nih.govcaringsunshine.com In lipopolysaccharide (LPS)-stimulated macrophages, this compound demonstrated a greater ability to inhibit the translocation of NF-κB to the nucleus compared to luteolin. researchgate.net Specifically, in TNF-α-stimulated human keratinocytes, this compound was shown to inhibit the phosphorylation of IKKα/β, a critical step in the activation of the NF-κB pathway. researchgate.net

Beyond NF-κB, this compound also modulates other significant inflammatory pathways. It has been found to suppress the activation of ERK and JNK, which are members of the mitogen-activated protein kinase (MAPK) family. researchgate.net In a preclinical model of colitis, this compound was shown to ameliorate inflammation by regulating the IL-6/STAT3 signaling pathway. wjgnet.comsemanticscholar.org Furthermore, in macrophages, this compound can suppress inflammatory processes by inhibiting the activation of the NLRP3 inflammasome, a multi-protein complex involved in the inflammatory response. nih.gov

Table 2: Inhibition of Inflammatory Signaling Pathways by this compound

| Signaling Pathway | Model System | Mechanism of Inhibition | Reference |

|---|---|---|---|

| NF-κB | RAW264.7 Macrophages; HaCaT Keratinocytes | Inhibited nuclear translocation and IKKα/β phosphorylation | researchgate.netresearchgate.net |

| MAPK (ERK, JNK) | HaCaT Keratinocytes | Suppressed activation/phosphorylation | researchgate.net |

| IL-6/STAT3 | IL-10-/- Mice (Colitis model) | Regulated pathway activation | wjgnet.comsemanticscholar.org |

| NLRP3 Inflammasome | Macrophages | Inhibited activation | nih.gov |

This compound directly impacts the production of cytokines, the signaling proteins that orchestrate the inflammatory response. It has been shown to suppress the expression of key pro-inflammatory cytokines, including TNF-α, interleukin-6 (IL-6), and interleukin-1β (IL-1β). caringsunshine.com In a mouse air pouch model stimulated by carrageenan, treatment with this compound resulted in a marked depletion of TNF-α, IL-1β, and IL-6 levels. nih.gov Similarly, in a mouse model of colitis, this compound administration decreased the expression of IL-6, IL-1β, and interferon-gamma (IFN-γ) in the colon. wjgnet.comsemanticscholar.org In a murine model of lymphedema, this compound was able to prevent swelling by specifically suppressing the production of TNF-α. skku.edu In addition to downregulating pro-inflammatory cytokines, this compound has also been observed to enhance the production of the anti-inflammatory cytokine IL-10. nih.gov

The anti-inflammatory effects of this compound have been validated in several preclinical models of inflammatory diseases. In mouse models, this compound has been shown to effectively suppress carrageenan-induced paw edema and inflammatory cell infiltration. nih.gov Its therapeutic potential was also demonstrated in a mouse model of inflammatory bowel disease, where it ameliorated colitis in IL-10-deficient mice. wjgnet.comsemanticscholar.org In a murine model of acquired lymphedema, this compound administration prevented swelling by targeting TNF-α production. skku.edu Furthermore, this compound has shown protective effects in a rat model of 5-fluorouracil-induced hepatotoxicity, a condition with a significant inflammatory component. nih.gov These findings underscore the potential of this compound as a therapeutic agent for a variety of inflammatory conditions.

Antioxidant Activity Research

This compound exhibits potent antioxidant properties, primarily through its ability to reduce levels of reactive oxygen species (ROS) and enhance endogenous antioxidant defenses. nih.gov

This compound has been consistently shown to reduce the levels of ROS, which are highly reactive molecules that can cause cellular damage and contribute to inflammation. In H9c2 cardiomyoblasts, this compound protected the cells from hydrogen peroxide-induced oxidative stress by inhibiting ROS production. mdpi.com It also effectively decreased ROS generation in human keratinocytes stimulated by the pro-inflammatory cytokine TNF-α. researchgate.net In a model of liver injury, this compound protected hepatic cells by significantly reducing the generation of ROS. nih.gov

The mechanism behind this antioxidant activity involves not only direct radical scavenging but also the activation of protective cellular pathways. semanticscholar.org Studies have shown that this compound can upregulate the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant pathway, which is a key regulator of cellular antioxidant responses. researchgate.net In some cancer cell lines, such as breast cancer, this compound's ability to reduce intracellular ROS levels is linked to the induction of apoptosis, highlighting a unique anti-cancer mechanism. nih.gov While one study in neuroblastoma cells reported that this compound treatment increased ROS to induce apoptosis, the broader consensus from studies on non-cancerous cells and other models points to its role as an ROS scavenger and a suppressor of oxidative stress. semanticscholar.orgnih.gov

Table 3: this compound's Effect on Reactive Oxygen Species (ROS)

| Model System | Inducing Agent | Observed Effect on ROS | Reference |

|---|---|---|---|

| H9c2 Cardiomyoblasts | Hydrogen Peroxide (H2O2) | Inhibited production | mdpi.com |

| HaCaT Keratinocytes | TNF-α | Decreased generation | researchgate.net |

| Hepatic Cells | Toxins | Significantly reduced generation | nih.gov |

| Breast Cancer Cells | (Spontaneous) | Reduced levels, leading to apoptosis | nih.gov |

| Mouse Macrophages | LPS | Suppressed production | researchgate.net |

Enhancement of Endogenous Antioxidant Defenses

This compound has been shown in preclinical studies to bolster the body's intrinsic antioxidant systems, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.govnih.gov Activation of Nrf2 is a key mechanism for cellular protection against oxidative stress, as it upregulates the expression of numerous antioxidant and detoxifying enzymes. nih.govnih.gov

Research indicates that this compound can enhance cellular antioxidant defenses by stimulating the Nrf2 pathway, which in turn leads to the upregulation of phase II detoxifying enzymes like heme oxygenase-1 (HO-1). nih.govnih.gov This induction of HO-1 is considered pivotal to this compound's cytoprotective and anti-inflammatory actions in neuronal cells. nih.gov Studies have demonstrated that this compound's ability to up-regulate Nrf2/antioxidant response element (ARE)-mediated HO-1 expression is associated with its protective effects against oxidative damage. nih.gov

Furthermore, this compound treatment has been observed to restore the levels of key endogenous antioxidants. In models of oxidative injury, this compound has been shown to significantly reverse the depletion of cellular glutathione (GSH) and revive the activity of catalase. nih.govresearchgate.net It also boosts GSH biosynthesis by upregulating enzymes such as glutamate-cysteine ligase catalytic subunit (GCLc). nih.gov In H9c2 cardiomyoblasts, this compound pretreatment attenuated the decreased levels of typical antioxidants, including catalase, superoxide dismutase 1 (SOD1), and superoxide dismutase 2 (SOD2), following exposure to hydrogen peroxide. mdpi.com

Mechanisms of Radical Scavenging (e.g., Hydrogen Atom Transfer, Bond Dissociation Energy, Ionization Potential, Highest Occupied Molecular Orbital, Spin Density)

Theoretical and experimental studies have elucidated the direct radical-scavenging mechanisms of this compound. The primary mechanism identified is Hydrogen Atom Transfer (HAT). nih.govmdpi.comresearchgate.netresearchgate.net In this process, the this compound molecule donates a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction.

Computational analyses using density functional theory have provided deeper insights into this activity. researchgate.netresearchgate.net Calculations of the Bond Dissociation Energy (BDE) and Ionization Potential (IP) are crucial in determining the antioxidant efficacy of a phenolic compound. A lower BDE for a hydroxyl (-OH) group indicates a greater ease of donating a hydrogen atom. Studies have revealed that the 4'-OH group on the B-ring of the this compound structure is the most active site for this donation, possessing the lowest BDE. researchgate.netresearchgate.net This highlights the B-ring as having a strong hydrogen-donating capability. researchgate.netresearchgate.net The analysis of parameters such as the Highest Occupied Molecular Orbital (HOMO) and spin density further supports the HAT mechanism and the specific reactivity of the catechol moiety on the B-ring. researchgate.net

The reaction between this compound and the stable free radical α,α-diphenyl-β-picrylhydrazyl (DPPH•) has been analyzed to confirm these findings. The products of this reaction include this compound dimers, which are formed after the initial hydrogen atom transfer, providing evidence for the HAT-mediated antioxidant process. nih.govmdpi.com

Comparative Antioxidant Potency